

Benzyl (4-oxocyclohexyl)carbamate structure and synthesis

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Compound of Interest

Compound Name:	Benzyl (4-oxocyclohexyl)carbamate
Cat. No.:	B102631

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An In-depth Technical Guide to **Benzyl (4-oxocyclohexyl)carbamate**: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (4-oxocyclohexyl)carbamate, also known as 4-N-Cbz-cyclohexanone, is a valuable chemical intermediate, particularly in the fields of medicinal chemistry and pharmaceutical development.^[1] Its structure combines a reactive cyclohexanone core with a carbamate-protected amine, making it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.^[1] This document provides a detailed overview of its chemical structure and a representative protocol for its synthesis via N-benzyloxycarbonylation of 4-aminocyclohexanone.

Chemical Structure and Properties

Benzyl (4-oxocyclohexyl)carbamate is characterized by a benzyl carbamate group attached to the 4-position of a cyclohexanone ring. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in organic synthesis, known for its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. The ketone functional group provides a reactive site for further molecular elaboration.

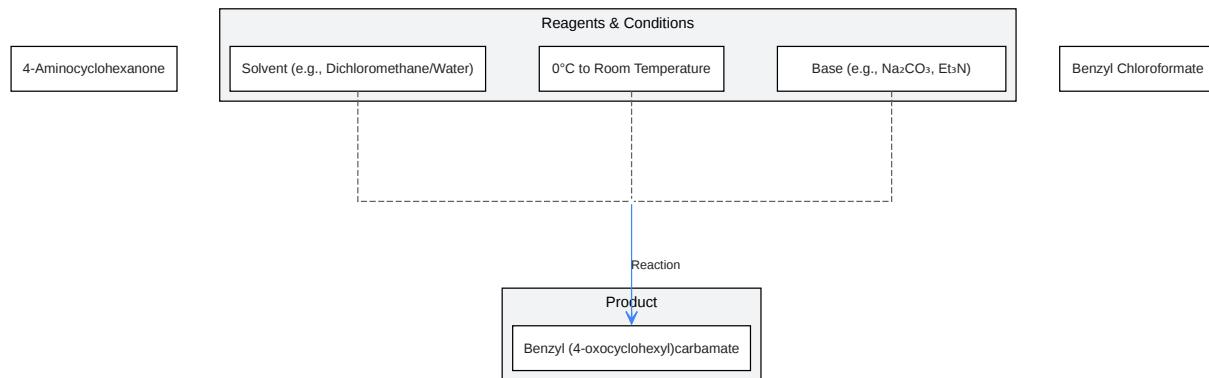
Table 1: Physicochemical Properties and Identifiers

Property	Data	Reference
IUPAC Name	benzyl N-(4-oxocyclohexyl)carbamate	
Synonyms	4-N-Cbz-cyclohexanone, (4-Oxocyclohexyl)carbamic acid benzyl ester	[1]
Molecular Formula	C ₁₄ H ₁₇ NO ₃	[1]
Molecular Weight	247.29 g/mol	[1]
CAS Number	16801-63-1	[1]
Appearance	White to light brown crystalline solid	[1]

| Purity (Commercial) | ≥99.0% |[\[2\]](#) |

Synthesis Pathway

The most common and direct method for the synthesis of **Benzyl (4-oxocyclohexyl)carbamate** is the N-benzyloxycarbonylation of 4-aminocyclohexanone. This reaction, a type of Schotten-Baumann reaction, involves the acylation of the primary amine with benzyl chloroformate in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.



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Synthesis workflow for **Benzyl (4-oxocyclohexyl)carbamate**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Benzyl (4-oxocyclohexyl)carbamate**. This procedure is based on standard Schotten-Baumann conditions for N-Cbz protection of amines.[3]

Materials:

- 4-Aminocyclohexanone hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
- Dichloromethane (DCM)

- Deionized water
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- **Dissolution of Amine:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) and sodium carbonate (2.2 eq) in a mixture of water (50 mL) and dichloromethane (50 mL). If using a non-hydrochloride salt of the amine, 1.1 equivalents of base are sufficient. Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
- **Addition of Benzyl Chloroformate:** Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture via a dropping funnel over 30 minutes. Ensure the internal temperature remains below 5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup - Phase Separation:** Transfer the mixture to a separatory funnel. Separate the organic layer.
- **Aqueous Extraction:** Extract the aqueous layer with dichloromethane (2 x 30 mL).
- **Washing:** Combine all organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated aqueous NaHCO_3 solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes any unreacted amine and excess base, while the bicarbonate wash removes residual acid.

- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white crystalline solid.

Representative Data

While a specific literature-reported yield for the described synthesis was not identified, the N-benzyloxycarbonylation of amines is a high-yielding reaction. The expected purity of the final product should be high, consistent with commercially available standards.

Table 2: Representative Synthesis Data

Compound	Molecular Weight (g/mol)	Molar Equivalents	Expected Yield	Purity (by HPLC)
4-Aminocyclohexanone HCl	149.62	1.0	N/A	N/A
Benzyl Chloroformate	170.59	1.05	N/A	N/A

| **Benzyl (4-oxocyclohexyl)carbamate** | 247.29 | 1.0 (Theoretical) | 85-95% | ≥99.0%[2] |

Safety Precautions

- Benzyl chloroformate is corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood.[3]
- Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

- Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
- The reaction should be performed by trained personnel in a properly equipped laboratory.

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